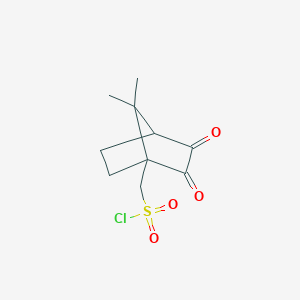

樟脑醌-10-磺酰氯

描述

β-雌二醇,也称为17β-雌二醇,是一种强效的雌激素类固醇激素,是主要的女性性激素。它在调节女性生殖周期,包括发情周期和月经周期中起着至关重要的作用。β-雌二醇负责女性第二性征的发育,如乳房、臀部变宽和女性脂肪分布模式。 它在青春期、成年期和妊娠期间对于乳腺、子宫和阴道等女性生殖组织的发育和维持也至关重要 .

科学研究应用

β-雌二醇在科学研究中有着广泛的应用。在化学中,它被用作研究雌激素行为的参考化合物。在生物学中,它被用来研究雌激素对各种生理过程的影响,包括细胞增殖和分化。在医学上,β-雌二醇用于绝经后妇女的激素替代疗法,以及治疗某些癌症,如乳腺癌和前列腺癌。 它也被用于避孕药的开发 .

作用机制

β-雌二醇通过与靶细胞胞质中的雌激素受体(ERα 和 ERβ)结合来发挥作用。一旦结合,受体-配体复合物就会转移到细胞核,在那里它与称为雌激素反应元件 (ERE) 的特定 DNA 序列结合。这种结合调节靶基因的转录,导致产生介导β-雌二醇生理效应的蛋白质。 此外,β-雌二醇可以激活非基因组信号通路,包括激活蛋白激酶和其他信号分子 .

与相似化合物的比较

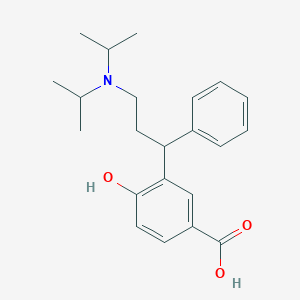

β-雌二醇通常与雌酮和雌三醇等其他雌激素进行比较。虽然这三种化合物都是雌激素,但β-雌二醇是最有效的,对雌激素受体的亲和力最高。雌酮的效力较低,主要在体内转化为β-雌二醇。雌三醇是三种中最弱的,主要在妊娠期间产生。 其他类似的化合物包括植物雌激素,如染料木素和大豆异黄酮,它们是植物来源的化合物,模拟雌激素的作用,但效力较低 .

安全和危害

生化分析

Biochemical Properties

Camphorquinone-10-sulfonyl Chloride interacts with arginine residues in proteins . It is especially suitable for use with small arginine-containing molecules . The compound is used as a chiral resolving agent and has been utilized in the synthesis of nonpeptide oxytocin antagonists .

Cellular Effects

Camphorquinone-10-sulfonyl Chloride has been shown to have effects on cellular senescence . It potentially reduces senescence in human bone marrow mesenchymal stem cells (hBM-MSCs) and mouse heart tissue . It also influences cell function by boosting AMPK/SIRT1 activation and autophagy .

Molecular Mechanism

The molecular mechanism of Camphorquinone-10-sulfonyl Chloride involves its interaction with the guanidino groups of arginine residues . This interaction is specific and reversible . The compound also exerts its effects at the molecular level by activating AMPK/SIRT1 and promoting autophagy .

Temporal Effects in Laboratory Settings

It has been shown to reduce senescence in hBM-MSCs and mouse heart tissue .

Metabolic Pathways

It is known to interact with arginine residues, suggesting it may play a role in pathways involving these residues .

准备方法

β-雌二醇可以通过多种方法合成。一种常见的合成路线包括将胆固醇转化为孕烯醇酮,然后将其转化为雄烯二酮。雄烯二酮随后被转化为睾酮,最后被芳香化为β-雌二醇。 工业生产方法通常涉及使用生物技术方法,包括使用基因修饰微生物大量生产该激素 .

化学反应分析

β-雌二醇经历了几种类型的化学反应,包括氧化、还原和取代反应。这些反应中使用的常见试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。 这些反应形成的主要产物包括雌酮和雌三醇,它们是雌激素的其他形式 .

相似化合物的比较

Beta-Estradiol is often compared with other estrogens such as estrone and estriol. While all three compounds are estrogens, beta-Estradiol is the most potent and has the highest affinity for estrogen receptors. Estrone is less potent and is primarily converted to beta-Estradiol in the body. Estriol is the weakest of the three and is primarily produced during pregnancy. Other similar compounds include phytoestrogens like genistein and daidzein, which are plant-derived compounds that mimic the effects of estrogens but are less potent .

属性

IUPAC Name |

(7,7-dimethyl-2,3-dioxo-1-bicyclo[2.2.1]heptanyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO4S/c1-9(2)6-3-4-10(9,5-16(11,14)15)8(13)7(6)12/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMGFUNWQUEXIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2=O)CS(=O)(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622303 | |

| Record name | (7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82594-19-2 | |

| Record name | (7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。